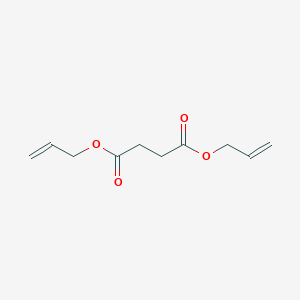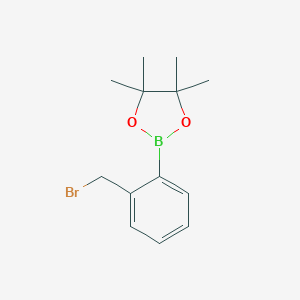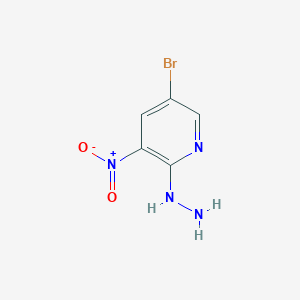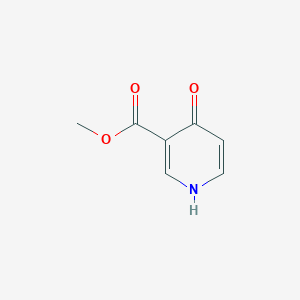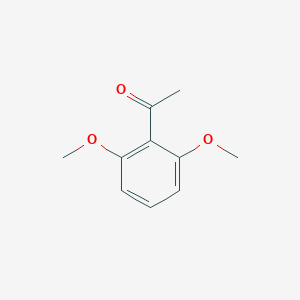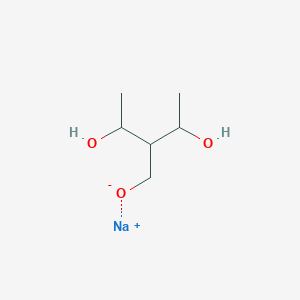
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt (HMPD) is a chemical compound that has been widely used in various scientific research studies. It is a white crystalline powder that is soluble in water and has a molecular weight of 202.17 g/mol. HMPD is also known as Trisodium Hydroxymethyl Aminomethane or Tris Base.
Wirkmechanismus
HMPD acts as a buffering agent by accepting or donating hydrogen ions (H+) to maintain a constant pH of a solution. It has a pKa of 8.1, which means that it can buffer solutions in the pH range of 7.0-9.2. HMPD can also bind to metal ions and form complexes, which can affect the stability and activity of enzymes and proteins.
Biochemische Und Physiologische Effekte
HMPD has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with enzyme activity or protein stability. HMPD is also not metabolized by the body and is excreted unchanged in urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HMPD as a buffer solution is its ability to maintain a constant pH over a wide range of temperatures. It is also relatively inexpensive and easy to prepare. However, HMPD has some limitations. It is not suitable for buffers with a pH below 7.0 or above 9.2. It can also interfere with some enzymatic assays and may affect the solubility of some proteins.
Zukünftige Richtungen
There are several future directions for the use of HMPD in scientific research. One area of interest is the development of new buffer systems that can maintain a constant pH over a wider range of temperatures and pH values. Another area of interest is the use of HMPD as a stabilizer for proteins and enzymes in biotechnology applications. HMPD may also have potential therapeutic applications due to its ability to bind to metal ions and form complexes that can affect biological processes. Further research is needed to explore these potential applications of HMPD.
Conclusion:
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt is a widely used buffer solution in scientific research studies. It is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. HMPD acts as a buffering agent by accepting or donating hydrogen ions to maintain a constant pH of a solution. It has minimal effects on biochemical and physiological processes and is relatively inexpensive and easy to prepare. However, it has some limitations and further research is needed to explore its potential applications in biotechnology and therapeutics.
Synthesemethoden
HMPD is synthesized by reacting formaldehyde with aminoethanol and then treating the resulting product with sodium hydroxide. The overall reaction can be represented as follows:
H2CO + NH2CH2CH2OH + 3NaOH → Na3C4H7O6 + 3H2O
The resulting product is HMPD, which is a trisodium salt of hydroxymethylaminomethane.
Wissenschaftliche Forschungsanwendungen
HMPD has been widely used in scientific research studies as a buffer solution. It is commonly used in biochemistry, molecular biology, and other biological sciences. HMPD is used to maintain the pH of a solution at a constant level, which is essential for many biochemical reactions. It is also used as a stabilizer for enzymes and proteins, and as a component of electrophoresis buffers.
Eigenschaften
CAS-Nummer |
16993-67-2 |
|---|---|
Produktname |
3-(Hydroxymethyl)pentane-2,4-diol, sodium salt |
Molekularformel |
C6H13NaO3 |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
sodium;3-hydroxy-2-(1-hydroxyethyl)butan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-4(8)6(3-7)5(2)9;/h4-6,8-9H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
QJXWLMLYIHLEEP-UHFFFAOYSA-N |
SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
Kanonische SMILES |
CC(C(C[O-])C(C)O)O.[Na+] |
Andere CAS-Nummern |
16993-67-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



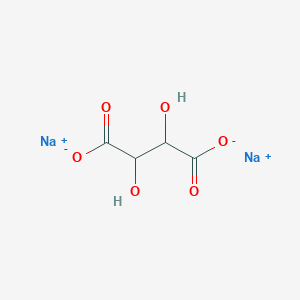
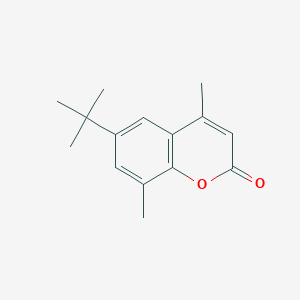
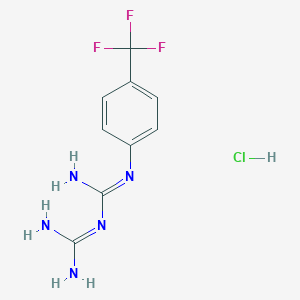
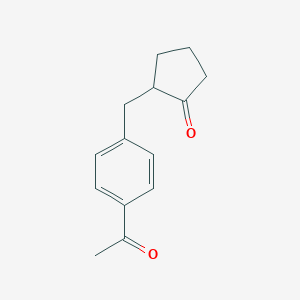
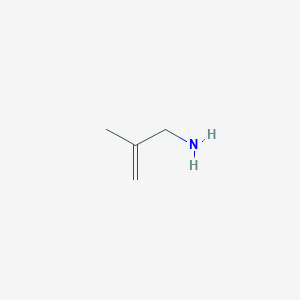
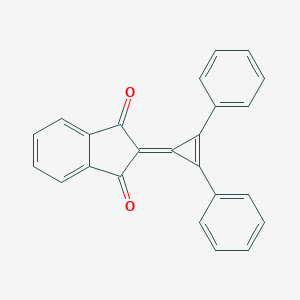
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)


